

# Optimizing FCX-007 dosage for pediatric RDEB patients

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: FCX-007 for Pediatric RDEB

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of FCX-007 (dabocemagene autoficel or D-Fi) for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB) in pediatric patients.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the recommended dosage of FCX-007 for pediatric RDEB patients?

A1: The dosage of FCX-007 for pediatric patients ( $\geq 2$  years of age) in the Phase 3 DEFI-RDEB clinical trial is a concentration of 1.0-3.0 x 10<sup>7</sup> cells/mL, administered as 0.25 mL intradermal injections. A maximum of 15 mL may be administered per treatment session.[1] For children aged 2 to 6 years, the target wound size for inclusion is 5-50 cm<sup>2</sup>, while for patients older than 6 years, it is 10-50 cm<sup>2</sup>.[1]

Q2: How was the dosage for pediatric patients determined?

A2: The clinical trial protocols for FCX-007 have included pediatric patients. The Phase 1/2 trial enrolled patients aged seven years and older, and the subsequent Phase 3 DEFI-RDEB trial has included patients as young as two years old.[2][3] The dosage used in the Phase 3 trial is



based on the findings from earlier clinical development, including the Phase 1/2 trial which demonstrated safety and positive wound healing trends.[4]

Q3: Are there any specific considerations for administering FCX-007 to younger pediatric patients?

A3: Yes, while the cell concentration and injection volume per site remain the same, the inclusion criteria for the Phase 3 trial specify a smaller wound size for younger children (2-6 years) compared to older patients.[1] This suggests a consideration for the total treatment area in relation to the patient's size. As with any pediatric procedure, careful consideration of the patient's comfort, potential for movement during injection, and appropriate pain management strategies are crucial.

Q4: What is the mechanism of action of FCX-007?

A4: FCX-007 is an autologous cell-based gene therapy. A patient's own dermal fibroblasts are harvested, genetically modified ex vivo using a self-inactivating (SIN) lentiviral vector to carry the COL7A1 gene, and then expanded.[4][5] These modified fibroblasts, which now produce functional Type VII collagen (COL7), are injected intradermally into the patient's wounds.[5][6] The expressed COL7 assembles into anchoring fibrils, which are essential for connecting the epidermis to the dermis and restoring skin integrity.[5][6]

Q5: What are the expected outcomes of FCX-007 treatment?

A5: The primary goal of FCX-007 treatment is to promote wound healing and restore the structural integrity of the skin. In the Phase 1/2 clinical trial, 80% of treated chronic wounds showed at least 90% wound healing 12 weeks after the first injection.[7] The Phase 3 trial's primary outcome measure is complete wound closure at 24 weeks.[8] Secondary objectives include evaluating the expression of COL7 and the presence of new anchoring fibrils in the treated skin.[4]

#### **Troubleshooting Guides**

Issue 1: Suboptimal Wound Healing Response

# Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                         | Troubleshooting Step                                                                                                                                              |  |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Inadequate cell distribution            | Ensure injections are administered intradermally around the entire wound margin and across the wound bed as per protocol.[4]                                      |  |
| Insufficient cell dosage for wound size | While the concentration is fixed, ensure the total volume administered is adequate for the wound surface area, up to the maximum of 15 mL per session.[1]         |  |
| Underlying wound characteristics        | Chronicity, depth, and infection status of the wound can impact healing. Ensure proper wound care and management of any infections prior to and during treatment. |  |
| Patient-specific factors                | Individual patient health, nutritional status, and immune response can influence outcomes.  Monitor the patient's overall health and provide supportive care.     |  |

#### Issue 2: Injection Site Reactions

| Potential Cause                    | Troubleshooting Step                                                                                                                                                                          |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inflammatory response to injection | Short-lived erythema and discoloration at the injection site have been reported and are generally well-tolerated.[4] Monitor the site and provide symptomatic relief if necessary.            |
| Improper injection technique       | Ensure intradermal injection to the papillary dermis to avoid deeper tissue administration.[8]                                                                                                |
| Allergic reaction                  | Although unlikely with autologous cells, monitor for any signs of a hypersensitivity reaction. The clinical trial protocol excludes patients with known allergies to product constituents.[3] |



### **Data Presentation**

Table 1: FCX-007 Dosing and Administration for Pediatric Patients (Phase 3 DEFI-RDEB Trial)

| Parameter                        | Specification                                                                                                                                    |  |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Patient Population               | ≥2 years of age with a confirmed diagnosis of RDEB[3]                                                                                            |  |
| Product Concentration            | 1.0-3.0 x 10 <sup>7</sup> cells/mL[1]                                                                                                            |  |
| Injection Volume                 | 0.25 mL per injection[1]                                                                                                                         |  |
| Maximum Volume per Session       | 15 mL[1]                                                                                                                                         |  |
| Route of Administration          | Intradermal[1]                                                                                                                                   |  |
| Treatment Sessions               | Initial treatment at Day 1, with a second session at Week 12. Additional treatments may be considered at Weeks 24 and 36 for unclosed wounds.[9] |  |
| Wound Size Inclusion (2-6 years) | 5-50 cm <sup>2</sup> [1]                                                                                                                         |  |
| Wound Size Inclusion (>6 years)  | 10-50 cm <sup>2</sup> [1]                                                                                                                        |  |

Table 2: Summary of Efficacy from Phase 1/2 Clinical Trial (NCT02810951)

| Efficacy Endpoint | Result                                                                       | Timepoint                     |
|-------------------|------------------------------------------------------------------------------|-------------------------------|
| Wound Healing     | 80% of treated chronic wounds<br>demonstrated at least 90%<br>healing[7]     | 12 weeks post-first injection |
| Wound Healing     | 80% (4/5) of treated areas<br>showed significant (>70%)<br>wound closure[10] | 3 months after injection      |
| COL7 Expression   | Linear staining of C7 at the dermal-epidermal junction was observed[10]      | 3 months after injection      |



#### **Experimental Protocols**

Protocol 1: Preparation and Administration of FCX-007

- Patient Biopsy: Dermal fibroblasts are harvested from the patient via one set of three 3-4 mm biopsies.[4]
- Cell Culture and Expansion: The harvested fibroblasts are expanded in the laboratory under cGMP conditions.[4]
- Ex Vivo Gene Modification: The expanded fibroblasts are transduced with a self-inactivating (SIN) lentiviral vector containing the COL7A1 gene.[4][5]
- Final Product Formulation: The genetically modified autologous fibroblasts (FCX-007) are formulated into a cell suspension at a concentration of 1.0-3.0 x 10<sup>7</sup> cells/mL.[1]
- Administration: The FCX-007 suspension is administered via intradermal injections of 0.25 mL into and around the margins of the target wound.[1][4]

Protocol 2: Assessment of COL7 Expression and Anchoring Fibril Formation

- Biopsy Collection: Skin biopsies are collected from treated areas at specified time points during the clinical trial (e.g., weeks 4, 12, 25, 52).[5]
- Immunofluorescence (IF) Staining: Biopsy samples are processed and stained with antibodies specific for human COL7 to assess its expression and localization at the dermalepidermal junction.[4]
- Immunoelectron Microscopy (IEM): For a more detailed analysis, IEM is used to visualize the
  ultrastructure of the dermal-epidermal junction and confirm the presence of newly formed,
  structurally correct anchoring fibrils.[4]

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the production and mechanism of action of FCX-007.





Click to download full resolution via product page

Caption: Simplified workflow of the DEFI-RDEB Phase 3 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of FCX-007 for Recessive Dystrophic Epidermolysis Bullosa [ctv.veeva.com]
- 4. castlecreekbio.com [castlecreekbio.com]
- 5. castlecreekbio.com [castlecreekbio.com]
- 6. epidermolysisbullosanews.com [epidermolysisbullosanews.com]
- 7. castlecreekbio.com [castlecreekbio.com]
- 8. Castle Creek Biosciences Announces First Patient Dosed in DeFi-RDEB Phase 3 Clinical Trial of Debcoemagene Autoficel (D-Fi) Gene Therapy for Recessive Dystrophic Epidermolysis Bullosa [prnewswire.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Innovations in the Treatment of Dystrophic Epidermolysis Bullosa (DEB): Current Landscape and Prospects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimizing FCX-007 dosage for pediatric RDEB patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361955#optimizing-fcx-007-dosage-for-pediatric-rdeb-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com